4-Fluoro-2-methoxybenzene-1-sulfonyl chloride
Overview
Description
4-Fluoro-2-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6ClFO3S and a molecular weight of 224.64 g/mol . It is a derivative of benzene, featuring a sulfonyl chloride group, a methoxy group, and a fluorine atom attached to the benzene ring. This compound is typically a colorless to pale yellow liquid and is soluble in various organic solvents such as diethyl ether, dimethyl ether, and chloroform .
Scientific Research Applications
4-Fluoro-2-methoxybenzene-1-sulfonyl chloride is used as an intermediate in organic synthesis. It is valuable in the preparation of various pharmaceuticals, agrochemicals, and dyes. In medicinal chemistry, it is used to synthesize sulfonamide-based drugs, which have applications as antibiotics, diuretics, and antidiabetic agents .
In the field of materials science, this compound is used to modify polymers and surfaces to introduce sulfonyl functional groups, enhancing the material’s properties such as hydrophilicity and chemical resistance .
Safety and Hazards
This compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Pharmacokinetics
, suggest that these factors could influence its bioavailability.
Action Environment
The action of 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage recommendations . Additionally, the compound’s reactivity may be influenced by the presence of other substances in its environment, such as solvents or catalysts.
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-methoxybenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. The sulfonyl chloride group reacts with amino groups in proteins, leading to the formation of sulfonamide bonds. This interaction can modify the activity of enzymes and proteins, making it a valuable tool in studying protein function and enzyme kinetics . Additionally, this compound can interact with nucleophilic sites in biomolecules, further expanding its utility in biochemical research.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of signaling proteins can alter signal transduction pathways, leading to changes in cellular responses. Similarly, changes in gene expression can result from the interaction of this compound with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites, such as amino groups in proteins, forming stable sulfonamide bonds. This covalent modification can inhibit or activate enzymes, depending on the specific site of interaction. Additionally, the binding of this compound to regulatory proteins can lead to changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by storage conditions, with refrigeration recommended to maintain its integrity . Over time, degradation of this compound can occur, potentially affecting its reactivity and efficacy in biochemical assays. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where continuous exposure is possible .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, toxic effects can be observed, including cellular damage and adverse physiological responses . Threshold effects are often noted, where a specific dosage range is required to achieve the desired biochemical modification without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can be metabolized by enzymes that process sulfonyl chlorides, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the overall efficacy and toxicity of this compound in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity . The distribution of this compound within tissues can also determine its efficacy in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the presence of specific amino acid sequences can direct this compound to organelles such as the nucleus or mitochondria, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-fluoro-2-methoxybenzene-1-sulfonyl chloride involves the reaction of 4-fluoro-2-methoxybenzenesulfonic acid with thionyl chloride (SOCl2) under anhydrous conditions. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of phosphorus trichloride (PCl3) as a chlorinating agent instead of thionyl chloride. This method also requires anhydrous conditions and is conducted under an inert gas such as nitrogen .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and phenols to form sulfonamide, sulfonate ester, and sulfonate derivatives, respectively .
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines to form sulfonamides. The reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Alcohols and Phenols: Reacts with alcohols or phenols to form sulfonate esters.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols or phenols.
Comparison with Similar Compounds
4-Fluorobenzenesulfonyl chloride: Lacks the methoxy group, making it less versatile in certain synthetic applications.
2-Methoxybenzenesulfonyl chloride: Lacks the fluorine atom, which can affect the compound’s reactivity and the properties of the resulting derivatives.
Uniqueness: 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride is unique due to the presence of both the fluorine and methoxy groups on the benzene ring. The fluorine atom can influence the electronic properties of the compound, while the methoxy group can provide additional sites for further functionalization .
Properties
IUPAC Name |
4-fluoro-2-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO3S/c1-12-6-4-5(9)2-3-7(6)13(8,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGYBLMLBADGPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717296 | |
Record name | 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-19-1 | |
Record name | 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-2-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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